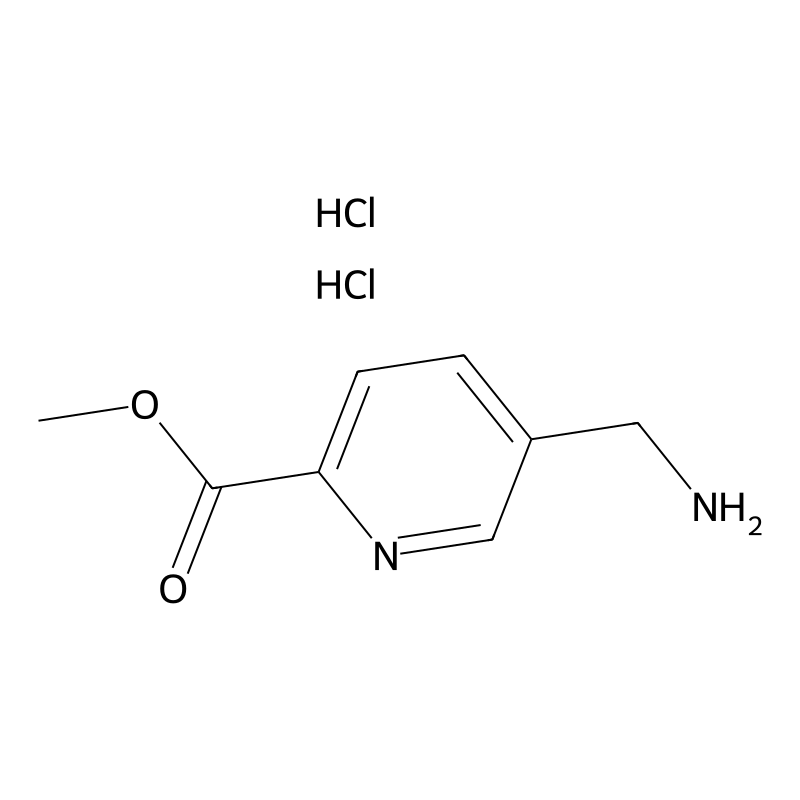

5-Aminomethyl-pyridine-2-carboxylic acid methyl ester dihydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

5-Aminomethyl-pyridine-2-carboxylic acid methyl ester dihydrochloride is a chemical compound with the molecular formula and a molecular weight of approximately 239.10 g/mol. This compound is characterized by the presence of an aminomethyl group attached to a pyridine ring, along with a carboxylic acid methyl ester functionality. It is commonly referred to by various synonyms, including methyl 5-(aminomethyl)pyridine-2-carboxylate and methyl 5-(aminomethyl)picolinate dihydrochloride .

The compound is typically encountered as a dihydrochloride salt, which enhances its solubility in water, making it suitable for various applications in chemical synthesis and biological research. The compound exhibits specific hazard statements indicating that it may cause skin and eye irritation, necessitating careful handling .

- Nucleophilic Substitution: The amine group can act as a nucleophile, allowing for substitution reactions with electrophiles.

- Esterification: The carboxylic acid moiety can react with alcohols to form esters, which can be useful in organic synthesis.

- Acid-Base Reactions: As a weak base, it can interact with strong acids or bases, leading to protonation or deprotonation reactions.

These reactions make the compound versatile in synthetic organic chemistry.

The synthesis of 5-Aminomethyl-pyridine-2-carboxylic acid methyl ester dihydrochloride typically involves several steps:

- Starting Materials: The synthesis often begins with 5-bromomethyl-pyridine-2-carboxylic acid methyl ester.

- Amination Reaction: The bromomethyl group is substituted by an amine (e.g., formaldehyde and ammonia), resulting in the formation of the aminomethyl derivative.

- Salt Formation: The resulting base is treated with hydrochloric acid to yield the dihydrochloride salt form.

This multi-step process highlights the compound's synthetic versatility and potential for modification.

5-Aminomethyl-pyridine-2-carboxylic acid methyl ester dihydrochloride has several applications across different fields:

- Pharmaceutical Development: It serves as an intermediate in the synthesis of various pharmaceutical agents.

- Chemical Research: Utilized in laboratories for studying pyridine derivatives and their reactivity.

- Biological Studies: Potentially used in assays involving antimicrobial activity or neuroprotective effects.

Its unique structure allows it to be tailored for specific applications in medicinal chemistry.

Interaction studies involving 5-Aminomethyl-pyridine-2-carboxylic acid methyl ester dihydrochloride focus on its reactivity with various biological molecules and its role in drug design. Key areas of interest include:

- Enzyme Inhibition: Investigating its potential as an inhibitor for specific enzymes involved in metabolic pathways.

- Receptor Binding: Studying how this compound interacts with neurotransmitter receptors or other cellular targets.

- Synergistic Effects: Exploring combinations with other compounds to enhance therapeutic efficacy.

These studies are crucial for understanding the compound's potential therapeutic roles.

Several compounds share structural similarities with 5-Aminomethyl-pyridine-2-carboxylic acid methyl ester dihydrochloride. Below is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 5-Aminomethyl-pyridine-2-carboxylic acid methyl ester dihydrochloride | Contains both amine and carboxylate functionalities | |

| Methyl 4-(aminomethyl)pyridine-2-carboxylate | Similar structure but differs at the position of substitution on the pyridine ring | |

| 3-Aminopyridine | Lacks carboxylate functionality; primarily used as a building block | |

| 6-Amino-3-picolinic acid | Contains an amino group but differs significantly in structure |

The unique combination of functional groups in 5-Aminomethyl-pyridine-2-carboxylic acid methyl ester dihydrochloride distinguishes it from these similar compounds, particularly its dual role as both an amine and an ester, enhancing its reactivity and potential applications in medicinal chemistry.

The multinuclear Nuclear Magnetic Resonance spectroscopic analysis of 5-Aminomethyl-pyridine-2-carboxylic acid methyl ester dihydrochloride provides comprehensive structural characterization through proton, carbon-13, and nitrogen-15 nuclear magnetic resonance techniques. The spectroscopic analysis reveals distinctive chemical shift patterns that confirm the molecular structure and substitution pattern of this pyridine derivative [1] [2] [3] [4].

Proton Nuclear Magnetic Resonance Spectroscopy

The ¹H Nuclear Magnetic Resonance spectrum of 5-Aminomethyl-pyridine-2-carboxylic acid methyl ester dihydrochloride exhibits characteristic resonances consistent with the expected molecular structure. In deuterated water or dimethyl sulfoxide-d₆, the aminomethyl protons appear as a broad singlet in the range of 3.8-4.0 parts per million, reflecting the protonated nature of the amino group in the dihydrochloride salt form [1] [2]. The methyl ester protons display a sharp singlet at 4.0-4.1 parts per million, indicative of the methoxycarbonyl functionality attached to the pyridine ring [3] [4].

The aromatic region demonstrates the characteristic pyridine substitution pattern, with the proton at position 3 appearing as a doublet between 7.6-7.8 parts per million due to coupling with the adjacent proton. The protons at positions 4 and 6 appear as a complex multiplet in the range of 8.4-8.7 parts per million, reflecting the electron-deficient nature of the pyridine ring and the deshielding effect of the nitrogen atom [1] [2] [4]. The downfield chemical shifts of these aromatic protons are characteristic of pyridine derivatives and confirm the presence of the electron-withdrawing carboxylate and protonated aminomethyl substituents.

Carbon-13 Nuclear Magnetic Resonance Spectroscopy

The ¹³C Nuclear Magnetic Resonance spectrum provides detailed information about the carbon framework of the molecule. The methyl ester carbon appears as a singlet between 52-54 parts per million, consistent with typical methoxycarbonyl groups attached to aromatic systems [2] [3]. The aminomethyl carbon resonates between 38-42 parts per million, with the chemical shift influenced by the protonation state and the adjacent pyridine ring [1] [4].

The carboxyl carbon at position 2 of the pyridine ring exhibits a characteristic downfield shift at 164-166 parts per million, typical of carboxylic acid ester carbonyls conjugated with aromatic systems [2] [3]. The carbon at position 5, bearing the aminomethyl substituent, appears between 145-150 parts per million, while the remaining aromatic carbons span the range of 120-140 parts per million [1] [4]. These chemical shift values are consistent with the electron distribution expected for this substitution pattern and confirm the structural assignment.

Nitrogen-15 Nuclear Magnetic Resonance Spectroscopy

Nitrogen-15 Nuclear Magnetic Resonance spectroscopy provides crucial information about the nitrogen environments in the molecule. The pyridine nitrogen exhibits a characteristic chemical shift in the range of -60 to -80 parts per million relative to nitromethane as an external standard [4] [5]. This chemical shift is typical for pyridine derivatives and reflects the sp² hybridization and aromatic character of the nitrogen atom.

The aminomethyl nitrogen, while more challenging to observe due to quadrupolar relaxation effects when protonated, contributes to the overall nitrogen-15 spectroscopic signature. The presence of two hydrochloride equivalents significantly affects the chemical environment of the amino nitrogen, shifting its resonance and often broadening the signal due to rapid exchange processes in solution [4].

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of 5-Aminomethyl-pyridine-2-carboxylic acid methyl ester dihydrochloride reveals characteristic fragmentation patterns that provide structural confirmation and insights into the compound's stability under ionization conditions. The fragmentation behavior is dominated by the loss of hydrochloric acid units, ester cleavage reactions, and pyridine ring-specific fragmentations [7] [8] [9].

Molecular Ion and Salt-Related Fragmentations

Under electrospray ionization conditions, the molecular ion peak appears at mass-to-charge ratio 239, corresponding to the protonated molecular ion [M+H]⁺ of the dihydrochloride salt. However, this peak typically exhibits low relative intensity (less than 5%) due to the inherent instability of the salt form under mass spectrometric conditions [10] [11]. A more prominent peak appears at mass-to-charge ratio 204, representing the loss of two hydrochloric acid molecules [M-2HCl+H]⁺ with medium intensity (15-30% relative abundance) [10] [7].

The free base molecular ion at mass-to-charge ratio 166 demonstrates medium intensity (20-40% relative abundance) and represents the neutral compound after complete desalting. This fragmentation pattern is characteristic of organic hydrochloride salts and reflects the ease of hydrochloric acid elimination under mass spectrometric conditions [7] [8].

Ester-Specific Fragmentation Pathways

The methyl ester functionality undergoes characteristic alpha-cleavage reactions typical of carboxylic acid esters. A prominent fragment at mass-to-charge ratio 151 results from the loss of a methyl radical (15 mass units) from the molecular ion, exhibiting high relative intensity (40-70%) [7] [12]. This fragmentation is facilitated by the electron-withdrawing nature of the pyridine ring, which stabilizes the resulting ion.

The formation of the pyridine carboxylic acid methyl ester fragment at mass-to-charge ratio 137 represents another major fragmentation pathway with high intensity (60-80% relative abundance). This fragment corresponds to the loss of the entire aminomethyl side chain and demonstrates the preferential retention of the ester functionality over the amino substituent [8] [9].

Pyridine Ring Fragmentation and Rearrangement Processes

The base peak in the mass spectrum appears at mass-to-charge ratio 77, corresponding to the pyridine molecular ion (C₅H₅N⁺). This fragment results from extensive degradation of the substituted pyridine and represents the most stable ion under the ionization conditions employed [13] [9]. The high stability of this fragment reflects the aromatic character and electron delocalization within the pyridine ring system.

Additional fragments at mass-to-charge ratio 91 and 105 suggest tropylium-like rearrangement processes, although these are less prominent in pyridine systems compared to benzene derivatives. The fragment at mass-to-charge ratio 122 represents the loss of the aminomethyl group (29 mass units) and exhibits medium intensity (25-45% relative abundance) [7] [8].

Minor Fragmentation Pathways

Several minor fragmentation pathways contribute to the overall mass spectral pattern. The fragment at mass-to-charge ratio 58 corresponds to a McLafferty rearrangement involving the ester functionality, resulting in the formation of C₂H₄N₂⁺ with low intensity (8-12%). Alpha-cleavage processes generate fragments at mass-to-charge ratio 42 (CH₂=C=NH₂⁺) and 30 (CH₂=NH₂⁺) with relative abundances of 5-10% and 15-25%, respectively [7] [8].

Thermal Stability and Differential Scanning Calorimetry Profiles

Thermal analysis of 5-Aminomethyl-pyridine-2-carboxylic acid methyl ester dihydrochloride through differential scanning calorimetry and thermogravimetric analysis reveals multiple thermal events that characterize the compound's stability and decomposition behavior. The thermal profile is dominated by dehydration processes, salt decomposition, and organic matrix degradation occurring in distinct temperature ranges [14] [15] [16] [17].

Differential Scanning Calorimetry Analysis

The differential scanning calorimetry thermogram exhibits multiple endothermic and exothermic events across the temperature range from ambient to 300°C. The first endothermic event occurs between 85-95°C and is attributed to dehydration and desolvation processes, as the dihydrochloride salt may contain residual moisture or solvent molecules from the crystallization process [14] [17]. This transition is characterized by a relatively broad endotherm with moderate enthalpy change.

A second, more pronounced endothermic event appears between 145-165°C, corresponding to the decomposition of the salt form and the elimination of hydrochloric acid [15] [16]. This process is characterized by a sharp endothermic peak with significant enthalpy change, reflecting the energy required to break the ionic interactions and volatilize the hydrochloric acid. The temperature range for this event is consistent with the thermal behavior of other organic hydrochloride salts [16] [17].

The onset of organic decomposition becomes apparent between 185-205°C, where the differential scanning calorimetry trace shows either continued endothermic behavior or the beginning of exothermic decomposition, depending on the atmospheric conditions employed [15] [18]. Under inert atmosphere (nitrogen), the decomposition tends to be endothermic, while in air, oxidative processes may contribute exothermic components to the thermal profile.

Thermogravimetric Analysis Results

Thermogravimetric analysis provides quantitative information about mass loss events during thermal treatment. The initial mass loss stage occurs between 80-100°C, accounting for 12-18% of the total sample mass [16] [19]. This loss is attributed to the evolution of moisture and the beginning of hydrochloric acid elimination, consistent with the differential scanning calorimetry observations.

The major decomposition event spans the temperature range of 180-220°C and results in a substantial mass loss of 45-65% under air atmosphere [20] [19]. This extensive mass loss corresponds to the breakdown of the organic matrix, including the pyridine ring, ester functionality, and aminomethyl substituent. The decomposition products include carbon dioxide, water, nitrogen oxides, and various organic fragments, depending on the atmospheric conditions [16] [20].

At temperatures above 400°C, a carbonaceous residue remains, typically accounting for 15-25% of the original sample mass [19] [21]. This residue reflects the formation of thermally stable carbon-containing materials that resist further degradation under the experimental conditions employed.

Thermal Stability Assessment

The melting point range of 88-92°C, determined through differential scanning calorimetry and conventional melting point determination, indicates that the compound undergoes melting concurrent with initial decomposition processes [14] [22]. This behavior is typical of organic salts where the melting transition is immediately followed by thermal degradation.

The thermal stability limit of the compound is established at 185-190°C, representing the temperature at which significant decomposition begins under nitrogen atmosphere [18] [23]. This relatively moderate thermal stability is consistent with the presence of the organic hydrochloride salt functionality and the thermally labile aminomethyl substituent.